N-Methyl-2-chloroethyl-2-hydroxyethylamine
Overview
Description
N-Methyl-2-chloroethyl-2-hydroxyethylamine is a chemical compound with the molecular formula C5H12ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methyl group, a chloroethyl group, and a hydroxyethyl group attached to an amine.
Synthetic Routes and Reaction Conditions:
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Reaction of Formaldehyde with Diethanolamine:
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Reaction of Methylamine with Ethylene Oxide:
Industrial Production Methods:
- The industrial production of this compound typically involves the reaction of formaldehyde with diethanolamine or the reaction of methylamine with ethylene oxide, followed by purification through distillation .
Types of Reactions:
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Substitution Reactions:
- This compound can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group.
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Oxidation Reactions:
- The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids.
Scientific Research Applications
N-Methyl-2-chloroethyl-2-hydroxyethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of certain cancers.
Mechanism of Action
The mechanism of action of N-Methyl-2-chloroethyl-2-hydroxyethylamine involves its interaction with biological molecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s molecular targets include DNA bases, particularly guanine, where it forms cross-links that prevent proper DNA function .
Comparison with Similar Compounds
Uniqueness:
- N-Methyl-2-chloroethyl-2-hydroxyethylamine is unique due to the presence of both a hydroxyethyl group and a chloroethyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[2-chloroethyl(methyl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIGXYACGZWLMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199778 | |
Record name | N-Methyl-2-chloroethyl-2-hydroxyethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51822-57-2 | |
Record name | N-Methyl-2-chloroethyl-2-hydroxyethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051822572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2-chloroethyl-2-hydroxyethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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